molecular formula C9H10F3NO B3094819 3-methoxy-N-methyl-5-(trifluoromethyl)aniline CAS No. 1260854-98-5

3-methoxy-N-methyl-5-(trifluoromethyl)aniline

Cat. No. B3094819
CAS RN: 1260854-98-5
M. Wt: 205.18 g/mol
InChI Key: FRHVQFZGEMKTMG-UHFFFAOYSA-N
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Description

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline is a chemical compound used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline is C8H8F3NO . The InChI code for the compound is 1S/C9H10F3NO/c1-13-7-3-6 (9 (10,11)12)4-8 (5-7)14-2/h3-5,13H,1-2H3 .

Scientific Research Applications

Synthesis of Spleen Tyrosine Kinase Inhibitors

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline has been used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole . Spleen tyrosine kinase (Syk) plays a crucial role in the immune cell signaling, and its inhibitors are being researched for potential therapeutic applications in inflammation, autoimmune disorders, and cancer.

Building Blocks for Fluorous Organic Polymers

While not directly related to 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline, similar compounds with trifluoromethyl groups have been used as building blocks for the development of fluorous organic polymers . These polymers have unique properties due to the presence of fluorine atoms, making them useful in various applications, including gas separation, catalysis, and drug delivery.

Potential Use in Rhodium-Catalyzed Synthesis of Indoles

Although not directly mentioned for 3-Methoxy-N-methyl-5-(trifluoromethyl)aniline, similar aniline derivatives have been used in the rhodium-catalyzed synthesis of indoles . Indoles are important structures in medicinal chemistry and are present in many natural products and pharmaceuticals.

Potential Use in Copper-Catalyzed Synthesis of Benzimidazoles

Aniline derivatives have also been used in the copper-catalyzed synthesis of benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, including antiviral, anticancer, and antifungal activities.

Mechanism of Action

Target of Action

It has been used in the synthesis of spleen tyrosine kinase inhibitors , suggesting that it may interact with enzymes such as tyrosine kinases.

Mode of Action

Molecules with a -cf3 group have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Given its use in the synthesis of spleen tyrosine kinase inhibitors , it may impact pathways involving tyrosine kinases, which play crucial roles in cell signaling.

Result of Action

Given its use in the synthesis of spleen tyrosine kinase inhibitors , it may contribute to the inhibition of tyrosine kinases, potentially impacting cell signaling pathways.

properties

IUPAC Name

3-methoxy-N-methyl-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHVQFZGEMKTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-methyl-5-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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